Cas no 2287345-10-0 ([3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a structurally unique compound featuring a bicyclo[1.1.1]pentane core, which imparts high rigidity and steric constraint, making it valuable in medicinal chemistry and material science applications. The presence of a chloro-methoxyphenyl group enhances its potential as a versatile intermediate for further functionalization. The hydrazine moiety offers reactivity for condensation or cyclization reactions, enabling the synthesis of heterocyclic frameworks. This compound’s distinct architecture may contribute to improved metabolic stability and binding selectivity in drug discovery. Its well-defined stereochemistry and synthetic accessibility make it a promising candidate for exploratory research in small-molecule therapeutics and advanced material design.
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine structure
2287345-10-0 structure
Product name:[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
CAS No:2287345-10-0
MF:C12H15ClN2O
MW:238.713301897049
CID:6290994
PubChem ID:137944021

[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine Chemical and Physical Properties

Names and Identifiers

    • EN300-6760403
    • [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
    • 2287345-10-0
    • [3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
    • Inchi: 1S/C12H15ClN2O/c1-16-8-2-3-9(10(13)4-8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
    • InChI Key: ZDUNYLPSLOLYMB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C12CC(C1)(C2)NN)OC

Computed Properties

  • Exact Mass: 238.0872908g/mol
  • Monoisotopic Mass: 238.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3Ų
  • XLogP3: 1.9

[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6760403-10.0g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
10.0g
$7373.0 2025-03-13
Enamine
EN300-6760403-0.5g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
0.5g
$1646.0 2025-03-13
Enamine
EN300-6760403-1.0g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
1.0g
$1714.0 2025-03-13
Enamine
EN300-6760403-0.25g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
0.25g
$1577.0 2025-03-13
Enamine
EN300-6760403-0.1g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
0.1g
$1508.0 2025-03-13
Enamine
EN300-6760403-2.5g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
2.5g
$3362.0 2025-03-13
Enamine
EN300-6760403-5.0g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
5.0g
$4972.0 2025-03-13
Enamine
EN300-6760403-0.05g
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287345-10-0 95.0%
0.05g
$1440.0 2025-03-13

Additional information on [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Comprehensive Overview of [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287345-10-0)

The compound [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287345-10-0) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. The bicyclo[1.1.1]pentane scaffold, a key component of this molecule, is known for its rigid, three-dimensional geometry, which makes it an attractive building block for drug discovery and agrochemical development. Researchers are particularly interested in its ability to mimic tert-butyl or phenyl groups while offering improved metabolic stability and solubility.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine?" The synthesis typically involves multi-step organic transformations, starting from commercially available 1,3-dibromopropane or [1.1.1]propellane. The introduction of the hydrazine moiety is particularly critical, as it can serve as a versatile handle for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.

In the context of current research trends, this compound aligns with the growing demand for sp3-rich and fragment-like molecules in medicinal chemistry. The 2-chloro-4-methoxyphenyl substituent is noteworthy due to its prevalence in bioactive molecules targeting kinases and GPCRs. A common query in scientific forums is: "How does the [1.1.1]propellane core influence the physicochemical properties of drug candidates?" Studies suggest that this motif can significantly reduce lipophilicity (logP) while maintaining target engagement, addressing a key challenge in modern drug design.

The CAS No. 2287345-10-0 has also been investigated for its potential in materials science, particularly in the development of photoactive and electroactive polymers. The chloro and methoxy substituents on the aromatic ring allow for further functionalization through cross-coupling reactions, making it a valuable intermediate for π-conjugated systems. Researchers often search for: "Applications of bicyclo[1.1.1]pentane derivatives in OLED materials", highlighting the interdisciplinary relevance of this chemical class.

From an analytical perspective, characterization of [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves advanced techniques such as NMR (particularly 13C NMR to confirm the [1.1.1]propellane core), HRMS, and X-ray crystallography. The hydrazine proton signal often appears as a broad singlet in 1H NMR spectra, while the bicyclo[1.1.1]pentane protons exhibit distinct coupling patterns due to their unique electronic environment.

In conclusion, CAS No. 2287345-10-0 represents a fascinating case study in contemporary chemical research, bridging the gap between small molecule therapeutics and advanced materials. Its structural novelty continues to inspire investigations into three-dimensional aromatic isosteres and strain-release functionalization strategies. As synthetic methodologies evolve, this compound is poised to play an increasingly important role in addressing current challenges in bioavailability optimization and materials property tuning.

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